

# What is L-Methionine-13C5 and its chemical properties?

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## An In-depth Technical Guide to L-Methionine-

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Methionine-¹³C₅, a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document details its chemical properties, applications, and the experimental contexts in which it is employed.

#### Introduction to L-Methionine-13C5

L-Methionine- $^{13}$ C<sub>5</sub> is a non-radioactive, stable isotope-labeled variant of the essential amino acid L-Methionine. In this molecule, the five carbon atoms have been replaced with the heavy isotope carbon-13 ( $^{13}$ C). This isotopic enrichment allows for the precise tracing of methionine's metabolic fate within biological systems without the safety concerns and handling complexities associated with radioactive isotopes.

Its primary application lies in metabolic flux analysis, where it serves as a tracer to elucidate the pathways of methionine metabolism and its incorporation into proteins and other biomolecules.

[1][2] This makes it an invaluable tool in studying disease states, such as cancer, where metabolic pathways are often dysregulated. Furthermore, it is utilized in quantitative



proteomics, specifically in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), for the accurate quantification of proteins.

### **Chemical and Physical Properties**

The fundamental properties of L-Methionine-¹³C₅ are summarized below. These properties are essential for its application in experimental settings, particularly for the preparation of standards and media for cell culture.

Property	Value	Reference
Molecular Formula	<sup>13</sup> C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub> S	[3]
Molecular Weight	154.17 g/mol	[1]
Exact Mass	154.068 Da	[3]
CAS Number	202326-57-6	[1][3]
Appearance	White to off-white solid	[4]
Melting Point	284 °C (decomposes)	[4]
Solubility	Soluble in water (50 mg/mL with sonication)	[5]
Optical Activity	$[\alpha]25/D +23.1^{\circ}, c = 1 \text{ in } 1 \text{ M}$	[4]
Isotopic Purity	Typically ≥99 atom % ¹³C	[1]
Chemical Purity	≥98%	[1][6]

A doubly labeled version, L-Methionine- $^{13}$ C<sub>5</sub>, $^{15}$ N, is also commercially available, where the nitrogen atom is replaced with the  $^{15}$ N isotope. This provides an additional layer of tracing capability in metabolic studies.[4][6][7]



Property	Value	Reference
Molecular Formula	<sup>13</sup> C <sub>5</sub> H <sub>11</sub> <sup>15</sup> NO <sub>2</sub> S	[4]
Molecular Weight	155.17 g/mol	[4][6]
CAS Number	202468-47-1	[4][6]
Isotopic Purity	≥98 atom % <sup>13</sup> C, ≥98 atom % <sup>15</sup> N	[4]

## Experimental Protocols: Tracing Methylation Dynamics

L-Methionine-<sup>13</sup>C<sub>5</sub> is instrumental in studying methylation, a critical epigenetic modification. The following provides a generalized methodology for tracing the incorporation of the <sup>13</sup>C-labeled methyl group from methionine into DNA and RNA.[8]

#### **Cell Culture and Labeling**

- Cell Seeding: Plate cancer cells at a desired density and allow them to adhere overnight.
- Media Preparation: Prepare cell culture medium containing L-Methionine-¹³C₅ in place of unlabeled L-Methionine. The final concentration should be similar to that of standard media.
- Labeling: Replace the standard medium with the <sup>13</sup>C-labeled medium and incubate the cells for a specified time course (e.g., 0, 8, 24, 48 hours).

#### **Metabolite Extraction**

- Quenching: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Extraction: Add a pre-chilled 80:20 methanol:water solution to the cells and scrape them.
- Centrifugation: Centrifuge the cell lysate to pellet the macromolecules (including DNA and RNA).



 Separation: Collect the supernatant for analysis of intracellular metabolites. The pellet is retained for DNA/RNA extraction.

#### **DNA and RNA Hydrolysis**

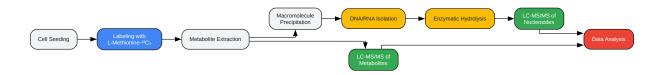
- Extraction: Isolate DNA and RNA from the macromolecule pellet using a suitable commercial kit.
- Hydrolysis: Enzymatically hydrolyze the purified DNA and RNA to their constituent nucleosides.

### LC-MS/MS Analysis

- Metabolite Analysis: Analyze the supernatant from the metabolite extraction to confirm the uptake and metabolism of L-Methionine-13C5.
- Nucleoside Analysis: Analyze the hydrolyzed nucleosides to detect the incorporation of the <sup>13</sup>C-label into methylated nucleosides (e.g., 5-methylcytosine).
- Quantification: Use mass spectrometry to determine the ratio of labeled to unlabeled methylated nucleosides, providing a measure of de novo methylation.

### **Visualizing Experimental Workflows and Pathways**

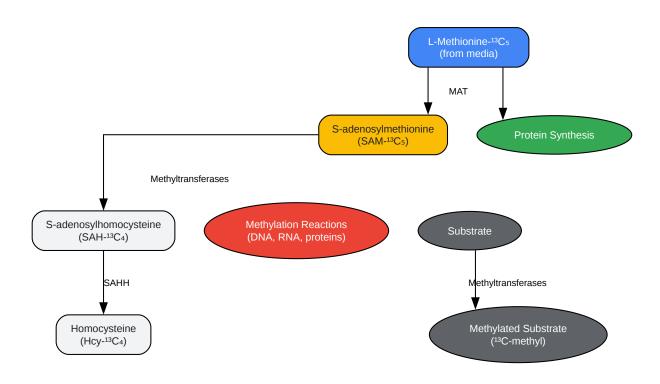
The following diagrams illustrate the logical flow of experiments utilizing L-Methionine-¹³C₅ and the metabolic pathways it helps to elucidate.



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Caption: Experimental workflow for tracing methylation dynamics using L-Methionine-13C5.





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Caption: Simplified metabolic pathway of L-Methionine-13C5 as a methyl group donor.

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